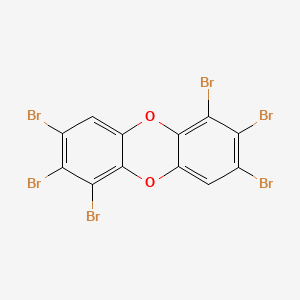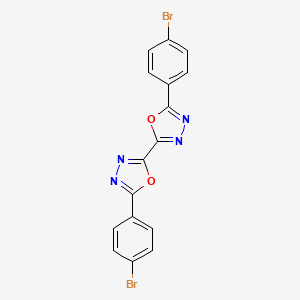
2,2'-Bi-1,3,4-oxadiazole, 5,5'-bis(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- is a compound belonging to the oxadiazole family, which is known for its diverse applications in various fields such as materials science, medicinal chemistry, and organic synthesis. The compound features a bi-oxadiazole core with bromophenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The oxadiazole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and polymers.
Mechanism of Action
The mechanism by which 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-methylphenyl)-
- 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-chlorophenyl)-
- 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-nitrophenyl)-
Uniqueness
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- is unique due to the presence of bromine atoms, which can significantly influence its reactivity and electronic propertiesAdditionally, the compound’s electronic properties make it suitable for applications in materials science and organic electronics .
Properties
CAS No. |
110379-83-4 |
|---|---|
Molecular Formula |
C16H8Br2N4O2 |
Molecular Weight |
448.07 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8Br2N4O2/c17-11-5-1-9(2-6-11)13-19-21-15(23-13)16-22-20-14(24-16)10-3-7-12(18)8-4-10/h1-8H |
InChI Key |
XHDJPZOAYSGXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


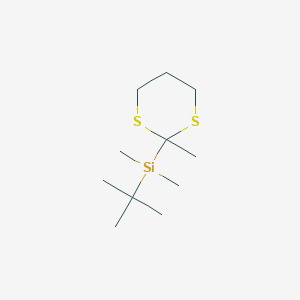

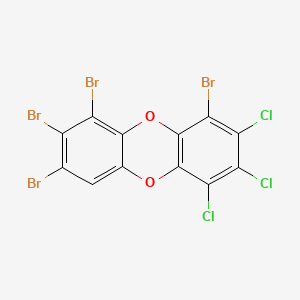
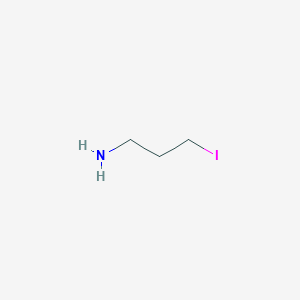
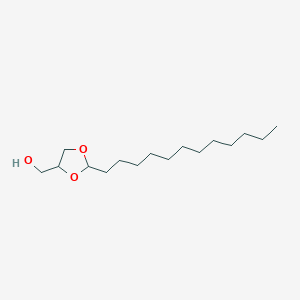
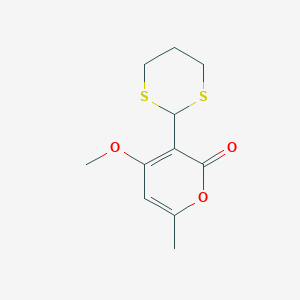

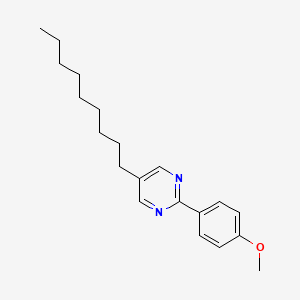
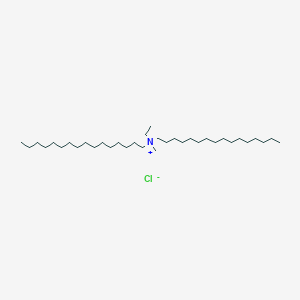

![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)
